molecular formula C33H50O10 B1221752 (17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

Cat. No.: B1221752
M. Wt: 606.7 g/mol
InChI Key: VAIBGAONSFVVKI-UHFFFAOYSA-N
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Description

Tautomycetin is a natural product first isolated from the bacterium Streptomyces griseochromogenes, found in the soil of Zhejiang Province, China. It was later also found in Penicillium urticae. Tautomycetin is a linear polyketide with a unique dialkylmaleic anhydride moiety, which is essential for its pharmacological activity. It is known for its selective inhibition of protein phosphatase 1 and has shown antibiotic, antifungal, immunosuppressive, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of tautomycetin involves two type I polyketide synthases, TtnA and TtnB, in Streptomyces griseochromogenes. The process starts with the loading of acetyl-CoA, followed by the addition of four methylmalonyl-CoAs and three malonyl-CoAs through sequential Claisen condensation. An ethylmalonyl-CoA is then added. Each ketone of the incorporated acetate group is selectively modified by ketoreductase, dehydratase, or enoylreductase. The dialkylmaleic anhydride moiety is synthesized separately by eight enzymes and incorporated into the growing polyketide by esterification .

Industrial Production Methods

Industrial production of tautomycetin can be stimulated through homologous and heterologous expression of its entire biosynthetic gene cluster using a Streptomyces artificial chromosome vector system. This method allows for the production of tautomycetin in larger quantities by overcoming the tight regulation of its biosynthesis .

Chemical Reactions Analysis

Types of Reactions

Tautomycetin undergoes various chemical reactions, including hydrolysis and macrocyclization. The thioesterase domain of tautomycetin prefers hydrolysis over macrocyclization due to the presence of specific residues that inhibit effective deprotonation and nucleophilic attack .

Common Reagents and Conditions

The hydrolysis of tautomycetin is facilitated by water molecules around the active site of the thioesterase domain. The barrier for hydrolysis is lower compared to macrocyclization, making hydrolysis the preferred reaction .

Major Products Formed

The major product formed from the hydrolysis of tautomycetin is a linear polyketide metabolite. In contrast, macrocyclization can produce a cyclized form of tautomycetin, although this is less common .

Scientific Research Applications

Tautomycetin has a wide range of scientific research applications:

Mechanism of Action

Tautomycetin exerts its effects by selectively inhibiting protein phosphatase 1 and protein phosphatase 2A. This inhibition disrupts various protein cascades, leading to apoptosis in cancer cells. In T cells, tautomycetin inhibits the induction of tyrosine phosphorylation of T cell-specific signaling mediators, affecting the T cell receptor proximal signal transduction pathway .

Comparison with Similar Compounds

Properties

IUPAC Name

(17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIBGAONSFVVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119757-73-2
Record name Tautomycetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119757-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tautomycetin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 3
(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 4
(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 5
(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Reactant of Route 6
(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

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